The compound is derived from platinum(IV) and is characterized by the presence of two chloride ions and two hydroxy groups coordinated with bis(isopropylamine) ligands. It falls under the category of metal-based anticancer agents, specifically platinum coordination complexes. Its systematic name reflects its chemical composition, indicating the specific arrangement of ligands around the platinum center.
The synthesis of ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum typically involves several key steps:
The reaction parameters such as temperature, time, and concentration are critical for optimizing yield and purity.
The molecular structure of ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum can be described as follows:
This structural arrangement contributes to the compound's stability and solubility in aqueous environments, making it more effective in biological systems compared to earlier platinum compounds.
ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum participates in various chemical reactions, particularly in biological contexts:
These reactions are critical for its mechanism of action as an anticancer agent.
The mechanism by which ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum exerts its therapeutic effects involves several key steps:
Studies have shown that this mechanism is effective against various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
The physical and chemical properties of ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum include:
These properties are essential for determining its formulation and delivery methods in clinical settings.
ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum has notable applications in:
The discovery of cisplatin’s antitumor properties by Rosenberg in 1965 marked the inception of platinum-based chemotherapy. Cisplatin’s square-planar Pt(II) structure enabled DNA crosslinking but incurred severe nephrotoxicity and rapid resistance development. This limitation catalyzed efforts to develop oxidized Pt(IV) prodrugs, which exhibit octahedral geometry and kinetic inertness. Pt(IV) complexes like tetraplatin and iproplatin were engineered to resist premature aquation in plasma (Cl¯ ≈ 100 mM), thereby minimizing off-target binding. Upon cellular internalization, endogenous reductants (e.g., glutathione/ascorbate) reduce Pt(IV) to active Pt(II) species, releasing axial ligands and enabling DNA adduct formation. This "activation-by-reduction" paradigm significantly enhanced tumor targeting and pharmacokinetic stability compared to classical Pt(II) drugs [4] [7] [10].
Table 1: Generational Evolution of Platinum Anticancer Agents
Generation | Representative Compound | Core Structure | Clinical Limitations |
---|---|---|---|
First | Cisplatin | Pt(II): cis-[PtCl₂(NH₃)₂] | Nephrotoxicity, rapid resistance |
Second | Carboplatin | Pt(II): Carboxylate-bidentate ligand | Myelosuppression, cross-resistance |
Third | Oxaliplatin | Pt(II): DACH carrier ligand | Neurotoxicity |
Experimental | Pt(IV) Prodrugs | Pt(IV): [PtX₂Y₂(L)₂] (X,Y=axial ligands) | Requires intracellular activation |
Second-generation platinum derivatives addressed cisplatin’s limitations through strategic ligand substitutions. Carboplatin replaced chloride with cyclobutanedicarboxylate, slowing aquation and reducing nephrotoxicity. Oxaliplatin introduced the 1,2-diaminocyclohexane (DACH) carrier ligand, enabling activity in cisplatin-resistant tumors by forming bulkier DNA adducts. The focal compound ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum exemplifies advanced Pt(IV) design:
Nanodelivery platforms further optimized these derivatives. Liposomal encapsulation of Pt(IV) prodrugs (e.g., lipoplatin) enhanced tumor accumulation by 5-fold in xenograft models by exploiting the enhanced permeability and retention (EPR) effect [1] [7].
Table 2: Ligand Engineering in Platinum Derivatives
Ligand Type | Role in ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum | Biological Impact |
---|---|---|
Axial: OH⁻ | Stabilization, hydrophilicity | ↓ Plasma protein binding, ↑ tumor accumulation |
Equatorial: Isopropylamine | Non-leaving group | Alters cellular uptake via OCT/CTR1 transporters |
Axial: Cl⁻ | Pro-drug activation trigger | Controlled reduction to cytotoxic Pt(II) species |
ab-Dichloro-ce-dihydroxy-df-bis(isopropylamine)platinum (hereafter Pt(IV)-iPr) was benchmarked against classical agents to validate its mechanistic advantages:
Table 3: Pharmacodynamic Comparison of Platinum Agents
Parameter | Cisplatin | Carboplatin | Oxoplatin | Pt(IV)-iPr |
---|---|---|---|---|
Reduction Potential (E₁/₂, V) | N/A | N/A | –0.15 | –0.25 |
DNA Binding Kinetics (t₁/₂, h) | 2.0 | 24.0 | 8.5 | 4.3 (post-reduction) |
Transporter Dependence | High (CTR1/OCT2) | Moderate | High (OCT1/3) | Low |
Activity in Cisplatin-Resistant Lines | None | None | Moderate | High |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: